Einecs 276-425-2

Description

Propriétés

Numéro CAS |

72156-54-8 |

|---|---|

Formule moléculaire |

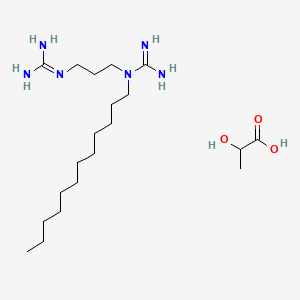

C20H44N6O3 |

Poids moléculaire |

416.6 g/mol |

Nom IUPAC |

1-[3-(diaminomethylideneamino)propyl]-1-dodecylguanidine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C17H38N6.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-14-23(17(20)21)15-12-13-22-16(18)19;1-2(4)3(5)6/h2-15H2,1H3,(H3,20,21)(H4,18,19,22);2,4H,1H3,(H,5,6) |

Clé InChI |

KZYDVKCLOFRAAK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCN(CCCN=C(N)N)C(=N)N.CC(C(=O)O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for N 3 Amidinoamino Propyl N Dodecylguanidine Lactic Acid Salt

Precursor Synthesis Strategies: N-(3-(amidinoamino)propyl)-N-dodecylguanidine Synthesis

The synthesis of the complex biguanide, N-(3-(amidinoamino)propyl)-N-dodecylguanidine, serves as the critical initial phase before its conversion to the lactic acid salt. This process involves the strategic formation of the guanidine (B92328) core and the precise functionalization with the dodecyl aliphatic chain.

The formation of the guanidine functional group is a cornerstone of synthesizing the target precursor. Guanidinylation, the process of adding a guanidyl group, can be achieved through various synthetic routes, often employing guanylating agents that react with primary amines. The choice of reagent is critical for yield, purity, and reaction conditions.

Common pathways involve the reaction of an amine with reagents such as cyanamide or its derivatives. For instance, N-dodecylguanidine acetate (B1210297) can be synthesized by reacting dodecylamine with cyanamide and acetic acid. google.com A more versatile and widely used approach employs S-methylisothiourea derivatives, which are activated to react with amines. For complex structures, protected guanidinylating reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-bis(Cbz)-S-methylisothiourea are utilized to ensure selective reaction and prevent side products. nih.govnih.gov These protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be removed in a final deprotection step. nih.gov

Catalysis can optimize these pathways. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild, aqueous conditions. organic-chemistry.org Other lanthanide-based catalysts are also highly efficient for this transformation. organic-chemistry.org The synthesis of the biguanide structure of N-(3-(amidinoamino)propyl)-N-dodecylguanidine likely involves a multi-step process, beginning with the formation of a simple guanidine which is then further reacted to build the biguanide core.

Table 1: Comparison of Common Guanidinylation Reagents

| Reagent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Cyanamide | Simple, inexpensive starting material. google.com | Can be hazardous; may require harsh reaction conditions. | Reaction with an amine and an acid in an inert solvent. google.com |

| S-Methylisothiourea Salts | Readily available; good reactivity with primary amines. | Can produce volatile and odorous byproducts (methyl mercaptan). | Reaction with amines, often in the presence of a base. |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | High reactivity; clean reactions; product is protected for further synthesis. nih.gov | More expensive; requires a final deprotection step. | Reaction with amines in an organic solvent like DMF or THF. nih.gov |

| Burgess Reagent | Used to convert thioureas to guanidines; mild conditions. organic-chemistry.org | Reagent is moisture-sensitive. | Stepwise or one-pot procedure from primary amines and isothiocyanates. organic-chemistry.org |

The introduction of the C12 alkyl group (dodecyl chain) is a key step that imparts significant lipophilicity to the molecule. This functionalization is typically achieved by reacting a nucleophilic amine with a dodecyl-containing electrophile.

A primary method is the direct N-alkylation of a suitable amine precursor with a dodecyl halide, such as 1-bromododecane or 1-chlorododecane. This reaction is a standard nucleophilic substitution. For the synthesis of N-(3-(amidinoamino)propyl)-N-dodecylguanidine, this would involve reacting a precursor like N-(3-aminopropyl)guanidine with the dodecyl halide.

Another established route is reductive amination. This involves the reaction of dodecanal (lauric aldehyde) with an amine precursor to form an intermediate imine, which is subsequently reduced in situ to the secondary amine. Common reducing agents for this process include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is often preferred for its mild conditions and high selectivity.

In patented syntheses of related compounds like n-dodecylguanidine acetate, the process starts directly with dodecylamine (aminododecane), which is then reacted with other components to build the guanidine structure. google.com This approach incorporates the dodecyl chain from the very beginning of the synthetic sequence.

Lactic Acid Preparation and Ionic Salt Formation

The final stage of the synthesis involves the preparation of enantiomerically specific lactic acid and its subsequent reaction with the guanidine base to form the desired ionic salt, followed by purification.

Lactic acid possesses a chiral center, existing as two enantiomers: L-lactic acid and D-lactic acid. For many applications, a specific stereoisomer is required. While chemical synthesis from petrochemical sources like acetaldehyde and hydrogen cyanide typically results in a racemic mixture (an equal mix of both enantiomers), biotechnological methods are favored for producing enantiomerically pure lactic acid. mdpi.com

Microbial fermentation is the dominant industrial method for producing optically pure lactic acid. mdpi.com Specific strains of microorganisms are selected to produce either L- or D-lactic acid exclusively. For example, various species of Lactobacillus are widely used to ferment carbohydrates (like glucose from corn or sugarcane) into L-lactic acid with high enantiomeric purity. trea.com This biological pathway offers significant advantages in terms of stereoselectivity and the use of renewable feedstocks. nih.gov

Table 2: Comparison of Lactic Acid Synthesis Methods

| Method | Description | Stereoselectivity | Key Features |

|---|---|---|---|

| Chemical Synthesis | Hydrolysis of lactonitrile, which is derived from acetaldehyde. mdpi.com | Produces a racemic mixture of D- and L-lactic acid. | Relies on petrochemical feedstocks; not economically feasible for pure enantiomers. mdpi.com |

| Microbial Fermentation | Conversion of carbohydrates to lactic acid by microorganisms. trea.com | High (can produce >99% L- or D-lactic acid depending on the microbe). trea.com | Environmentally friendly; uses renewable resources; preferred for industrial production. mdpi.com |

The formation of the N-(3-(amidinoamino)propyl)-N-dodecylguanidine lactic acid salt is achieved by a neutralization reaction between the synthesized guanidine base and the stereochemically pure lactic acid. The two components are typically dissolved in a suitable solvent, such as an alcohol or an aqueous mixture, and allowed to react.

Following salt formation, purification is paramount. Controlled crystallization is the most effective method for obtaining a high-purity solid product. This process is influenced by several factors, including solvent choice, temperature, concentration, and pH. A common technique involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble, and then cooling the solution slowly to allow for the formation of well-defined crystals. The impurities tend to remain in the mother liquor.

For guanidinium (B1211019) salts, purification can sometimes be challenging. A patented method for purifying other guanidinium salts involves dissolving the crude material in a biphasic system (e.g., water and ethyl acetate) at an elevated temperature, separating the aqueous phase, and then inducing crystallization by adjusting the pH and cooling. google.com This process can yield purities exceeding 99.9%. google.com After crystallization, the solid product is isolated by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under vacuum.

Analytical Verification of Synthetic Products

To confirm the identity, structure, and purity of the synthesized N-(3-(amidinoamino)propyl)-N-dodecylguanidine lactic acid salt, a suite of analytical techniques is employed. Each method provides specific information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR would confirm the presence and connectivity of protons in the dodecyl chain (characteristic signals in the aliphatic region), the propyl linker, the N-H protons of the guanidinium group, and the methine and methyl protons of the lactate (B86563) counter-ion. ¹³C NMR provides complementary information on the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using Electrospray Ionization (ESI), is used to determine the exact mass of the N-(3-(amidinoamino)propyl)-N-dodecylguanidinium cation. nih.gov This confirms the molecular formula and provides unequivocal evidence of the compound's identity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final product. google.com By using a suitable column and mobile phase, it can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically reported as a percentage based on the peak area in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. nih.gov Characteristic absorption bands would be observed for N-H stretching (of the guanidinium group), C-H stretching (of the alkyl chains), C=N stretching of the guanidinium core, and the strong carboxylate (COO⁻) stretches of the lactate anion.

Table 3: Analytical Methods for Product Verification

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, proton/carbon environments, and connectivity of atoms. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the exact mass and molecular formula of the cation. nih.gov |

| HPLC | Purity Assessment | Quantifies the purity of the compound and detects impurities. google.com |

| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (N-H, C=N, COO⁻, C-H). nih.gov |

Spectroscopic Confirmation Techniques in Guanidine-Lactate Synthesis

The structural elucidation and confirmation of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt are critically dependent on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the ionic interaction between the guanidinium cation and the lactate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain, the propyl linker, and the guanidinium protons. The long alkyl chain would exhibit a prominent multiplet in the aliphatic region (δ 1.2-1.4 ppm) and a triplet corresponding to the terminal methyl group (around δ 0.9 ppm). The methylene groups of the propyl chain adjacent to the nitrogen atoms would appear as distinct multiplets at lower fields. The N-H protons of the guanidinium groups would likely appear as broad signals, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR: The carbon spectrum would provide complementary information, with distinct signals for the carbons of the dodecyl chain, the propyl linker, and the characteristic guanidinium carbons appearing at lower field (typically in the range of 155-165 ppm). The lactate counter-ion would also show its own set of characteristic signals for the methyl, methine, and carboxylate carbons.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum would be characterized by:

Strong N-H stretching vibrations in the region of 3100-3400 cm⁻¹.

C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹.

A strong, broad absorption band corresponding to the C=N stretching of the guanidinium group, typically observed in the 1600-1680 cm⁻¹ region.

Characteristic absorption bands for the lactate counter-ion, including C=O stretching of the carboxylate group (around 1580-1610 cm⁻¹) and O-H stretching.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the guanidinium cation. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing such charged molecules. The mass spectrum would show a prominent peak corresponding to the molecular ion of the N-(3-(amidinoamino)propyl)-N-dodecylguanidinium cation. Fragmentation patterns can provide further structural information about the connectivity of the molecule.

Table 1: Predicted Spectroscopic Data for N-(3-(amidinoamino)propyl)-N-dodecylguanidinium Cation

| Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ 0.9 ppm (t), 1.2-1.4 ppm (m), 1.5-1.7 ppm (m), 3.2-3.5 ppm (m), 7.0-8.5 ppm (br s) | Terminal CH₃, -(CH₂)₉- of dodecyl, -CH₂- adjacent to N, -CH₂- of propyl, N-H protons |

| ¹³C NMR | δ 14, 22-32, 40-45, 158-160 ppm | Dodecyl chain carbons, Propyl chain carbons, Guanidinium carbons |

| FT-IR | 3100-3400 cm⁻¹, 2850-2960 cm⁻¹, 1600-1680 cm⁻¹ | N-H stretching, C-H stretching, C=N stretching |

| HRMS (ESI+) | [M]⁺ | Molecular ion peak of the cation |

Sustainable Chemistry Principles in Guanidine-Lactate Synthesis

Eco-Friendly Solvation Systems and Catalytic Approaches

The choice of solvents and catalysts plays a pivotal role in the sustainability of a chemical synthesis.

Eco-Friendly Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. For guanidinylation reactions, the following eco-friendly solvent systems can be considered:

Water: When feasible, water is an ideal green solvent. However, the solubility of reactants, particularly the long-chain alkylamines, can be a limitation.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and cyrene, are gaining traction as replacements for conventional polar aprotic solvents.

Solvent-free Conditions: Conducting reactions in the absence of a solvent (neat conditions) is a highly desirable approach, as it eliminates solvent-related waste and simplifies product isolation. This is often feasible for reactions that can be carried out in the melt.

Catalytic Approaches: The use of catalysts can significantly improve reaction efficiency and reduce waste.

Homogeneous Catalysis: The use of transition metal catalysts or organocatalysts can facilitate guanidinylation reactions under milder conditions. However, the removal of the catalyst from the final product can be challenging.

Heterogeneous Catalysis: Employing solid-supported catalysts offers the advantage of easy separation and recyclability, which aligns well with green chemistry principles. Materials such as functionalized resins or silica (B1680970) can be used as supports for the active catalytic species.

Atom Economy and Process Intensification in Guanidine-Salt Production

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.comprimescholars.com Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. Addition reactions, for example, typically have 100% atom economy. The synthesis of guanidines can be designed to maximize atom economy by choosing appropriate reagents and reaction pathways. For instance, the direct addition of an amine to a carbodiimide to form a guanidine is a highly atom-economical reaction.

The percent atom economy is calculated as:

Process Intensification: Process intensification refers to the development of smaller, more efficient, and safer manufacturing processes. gspchem.compitt.educhemcopilot.comaltlaboratories.comwordpress.com In the context of producing N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt, process intensification could involve:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems (microreactors or tubular reactors) can offer significant advantages. These include improved heat and mass transfer, better control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity.

Reactive Distillation/Extraction: Combining reaction and separation steps into a single unit operation can lead to significant savings in energy and capital costs. For example, if a volatile byproduct is formed during the synthesis, it could be continuously removed via distillation to drive the reaction to completion.

By integrating these sustainable chemistry principles, the production of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt can be made more environmentally friendly, economically viable, and safer.

Mechanistic Investigations of N 3 Amidinoamino Propyl N Dodecylguanidine Lactic Acid Salt Interactions

Fundamental Insights into Guanidinium (B1211019) Cationic Behavior

The guanidinium group is a key functional moiety in a variety of chemical and biological systems. Its cationic form, the guanidinium ion, exhibits unique characteristics due to its electronic structure and geometry.

Protonation Equilibria and Charge Delocalization Analyses

Guanidine (B92328) is a strong organic base, and upon protonation, it forms the highly stable guanidinium cation. ineosopen.org This high basicity is attributed to the significant resonance stabilization of the resulting cation. stackexchange.com The positive charge in the guanidinium ion is not localized on a single nitrogen atom but is delocalized across the three nitrogen atoms and the central carbon atom. stackexchange.comresearchgate.net This Y-shaped delocalization of six π-electrons contributes to a high molecular stability, similar to aromatic systems. ineosopen.org

The protonation of the sp2-hybridized nitrogen is thermodynamically favored over the sp3-hybridized nitrogens because it allows for effective resonance stabilization where the positive charge is distributed across the entire molecule. stackexchange.com While kinetic factors might favor protonation at the more basic sp3 nitrogens, the thermodynamic stability of the resonance-stabilized product governs the equilibrium. stackexchange.com The pKa value of the guanidinium group is notably high, with recent studies suggesting a value of 13.8 ± 0.1, which is higher than previously cited values of around 12. nih.gov This high pKa ensures that the guanidinium group remains protonated and positively charged under most physiological conditions. nih.govresearchgate.net

The geometry of the guanidinium group is planar, with the central carbon and three nitrogen atoms lying in the same plane. nih.gov However, studies on arginine residues in proteins have shown that the group is not perfectly symmetrical, with slight variations in bond angles due to interactions with neighboring atoms. nih.gov

Role of Hydrogen Bonding in Guanidinium-Anion Assemblies

The guanidinium cation is an excellent hydrogen bond donor, capable of forming multiple and strong hydrogen bonds with anions. ineosopen.orgmdpi.com This ability is fundamental to its role in anion recognition and the formation of self-assembled supramolecular structures. rsc.org The planar geometry and the presence of multiple N-H groups allow for directional and often bidentate hydrogen bonding interactions with anions. osti.gov

The strength and geometry of these hydrogen bonds are influenced by several factors, including the nature of the anion and steric or electronic modifications to the guanidinium group itself. osti.gov For instance, strong ion-ion interactions can be dominant with certain anions, while with others, the specific geometry of hydrogen bonding plays a more critical role. osti.gov In the solid state, common hydrogen bonding motifs include pincer-type rings where the guanidinium cation donates hydrogen bonds to one or two acceptor sites on an anion. mdpi.com

Influence of the Lactic Acid Anion on Guanidinium Reactivity

Lactic Acid as a Counterion in Guanidine-Based Architectures

Lactic acid is a carboxylic acid that, in its deprotonated form (lactate), can act as a counterion to the positively charged guanidinium cation. The use of lactate (B86563) as a counterion is relevant in various applications, including the formation of ionic liquids and in biological systems. acs.org Anion exchange is a common method for separating and purifying lactic acid from fermentation broths, where lactate ions (C₃H₅O₃⁻) bind to cationic resins. nih.gov The interaction between guanidinium and carboxylate groups is a subject of interest in supramolecular chemistry, with studies showing that the strength of this interaction can be influenced by the solvent environment. rsc.org

Anionic Effects on Guanidinium-Mediated Reactions

The nature of the anion can control the outcome of reactions involving guanidinium ions. For instance, in certain reactions, the presence of a non-nucleophilic anion is crucial to prevent it from competing with the desired reaction pathway. mdpi.com The anion can influence the mobility of protons and the pKa of the guanidinium group, thereby directing the course of a reaction. mdpi.com

The anion's identity is a predominant factor in determining ion-specific behaviors, often referred to as Hofmeister effects. acs.org Weakly hydrated and polarizable anions tend to interact with hydrophobic parts of molecules, while the specific interactions of the guanidinium cation can be modulated by the accompanying anion. acs.org For example, the interaction of guanidinium with a peptide surface was found to increase in the order SO₄²⁻ < Cl⁻ < SCN⁻, highlighting the significant role of the anion. acs.org

Molecular Interaction Dynamics in Experimental Systems

The combination of a long dodecyl chain and two guanidinium groups in the structure of N-(3-(amidinoamino)propyl)-N-dodecylguanidine suggests amphiphilic properties, where the dodecyl chain provides a hydrophobic character and the guanidinium groups provide a hydrophilic, cationic character. The lactate counterions would further influence the solubility and aggregation behavior in aqueous and non-aqueous media.

Molecular dynamics simulations are a powerful tool for investigating the conformational changes and interactions of such molecules. For example, simulations have been used to study how extractant molecules change their conformation to coordinate with metal ions, revealing that an optimal distance between donor atoms is necessary for efficient complexation. siftdesk.org Similarly, simulations of guanidinium-based systems have shown a range of hydrogen bonding geometries occurring in solution. rsc.org

The table below summarizes key parameters often investigated in molecular dynamics studies to understand interaction dynamics.

| Parameter | Description | Relevance to N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can be used to analyze the structuring of lactate anions and solvent molecules around the guanidinium groups and the dodecyl chain. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between donor and acceptor groups. | Crucial for understanding the specific interactions between the guanidinium N-H groups and the carboxylate group of the lactate anion. mdpi.comosti.gov |

| Coordination Number | The average number of a certain type of particle in the first solvation shell of a reference particle. | Determines the average number of lactate anions or solvent molecules interacting directly with each guanidinium group. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Can be used to calculate the diffusion coefficients of the cation and anion, providing insight into their mobility. |

| Conformational Analysis | Studies the different spatial arrangements (conformations) of a molecule and their relative energies. | Important for understanding the flexibility of the dodecyl chain and the propyl linker, and how the molecule might fold or aggregate in solution. siftdesk.org |

Research on similar guanidinium-containing systems has provided valuable data. For example, studies on guanidinium-based ionic liquids have characterized their thermal properties and the influence of different anions on these properties. rsc.org The table below presents hypothetical, yet representative, data that could be obtained from experimental or computational analysis of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt.

| Property | Value | Method |

| pKa (Guanidinium group) | ~13.8 | Potentiometric Titration nih.gov |

| Guanidinium-Lactate H-bond distance (Å) | 1.9 - 2.1 | X-ray Crystallography / MD Simulation rsc.org |

| Diffusion Coefficient (Cation) (m²/s) | 1.0 x 10⁻¹⁰ | Pulsed-Field Gradient NMR / MD Simulation |

| Diffusion Coefficient (Anion) (m²/s) | 2.5 x 10⁻¹⁰ | Pulsed-Field Gradient NMR / MD Simulation |

This data illustrates the types of quantitative information that are essential for a thorough mechanistic understanding of the interactions governing the behavior of this complex guanidinium salt.

Investigations into Membrane Interaction Mechanisms of Dodecylguanidine (B90949) Derivatives

Dodecylguanidine derivatives are recognized as cationic surfactants whose biological activity is primarily driven by their interaction with cell membranes. The fundamental structure responsible for this activity consists of a hydrophobic dodecyl (C12) alkyl chain and a hydrophilic, positively charged guanidine group. vulcanchem.com At physiological pH, the high basicity (pKa ~13.5) of the guanidinium group ensures it remains protonated, enabling potent electrostatic interactions with negatively charged components of microbial cell membranes, such as anionic phospholipids (B1166683). vulcanchem.com This initial binding is a critical step that facilitates further disruption.

Following the electrostatic attraction, the hydrophobic C12 chain penetrates the lipid bilayer, enhancing membrane disruption in a manner characteristic of surfactants. vulcanchem.com This dual mechanism of electrostatic binding and hydrophobic disruption leads to a significant increase in membrane permeability, culminating in cell lysis and death. vulcanchem.com

The interaction is not limited to negatively charged membranes. Studies with guanidine-based polymers like polyhexamethylene guanidine (PHMG) have shown that while ionic interactions with anionic head groups are dominant, the polymer can also accumulate in membranes composed of cationic lipids. researchgate.net This suggests a more complex interaction mechanism that may involve the alignment of the positively charged guanidine group with cationic lipid heads, leading to membrane disruption and the formation of pores. researchgate.net

The effectiveness of these interactions can be modulated by the structural components of the target cell wall. In Gram-negative bacteria, the outer membrane's lipopolysaccharides (LPS) present a highly negatively charged barrier that can interact with and sequester cationic compounds, potentially impeding their access to the cell membrane. mdpi.com Similarly, the teichoic acids present in the cell walls of Gram-positive bacteria can also engage in charge-charge interactions with cationic guanidine derivatives, influencing their ability to reach and disrupt the primary cell membrane. mdpi.com

| Structural Component | Role in Interaction | Mechanism | Reference |

|---|---|---|---|

| Guanidinium Head Group | Binding to Membrane | Strong electrostatic attraction to anionic phospholipids due to positive charge at physiological pH. | vulcanchem.com |

| Dodecyl (C12) Chain | Membrane Disruption | Hydrophobic penetration of the lipid bilayer, acting as a surfactant. | vulcanchem.com |

| Overall Effect | Cell Lysis | Increased membrane permeability leading to leakage and cell death. | vulcanchem.com |

| Bacterial Barriers (LPS, Teichoic Acids) | Modulation of Efficacy | Charge-charge interactions can sequester the compound, preventing it from reaching the cell membrane. | mdpi.com |

Catalytic Mechanisms Exhibited by Guanidine-Lactate Species

Guanidine and its derivatives participate in and influence catalytic processes, particularly in reactions involving lactate and lactide. Guanidinium-based species can act as catalysts themselves or as crucial ligands in organometallic catalysis.

One notable application is the use of 1,1,3,3-tetramethylguanidine (B143053) lactate ([TMG][Lac]) as a recyclable solvent and catalyst. It has been effectively used in the one-pot synthesis of cyanoacetylureas and their subsequent cyclization to form 6-aminouracils. ekb.eg

In the field of polymer chemistry, iron(II) and zinc(II) complexes featuring guanidine-based ligands have emerged as effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA). rsc.org These complexes can operate as single-site catalysts. rsc.org Furthermore, certain iron-guanidine complexes are capable of the reverse reaction, catalyzing the depolymerization of PLA into methyl lactate under specific conditions, highlighting their role in chemical recycling processes. rsc.org

Conversely, guanidine species can also act as inhibitors of enzymatic processes involving lactate. Guanidinium thiocyanate (B1210189) (GSCN) has been shown to inhibit lactate dehydrogenase (LD) isoenzymes. nih.gov The mechanism of inhibition varies between isoenzymes, presenting as competitive, noncompetitive, or mixed inhibition. nih.gov Time-dependent studies indicate that the guanidinium ion is a key component responsible for the irreversible inactivation of the enzyme, possibly by selectively denaturing certain subunits. nih.gov Ab initio quantum chemical studies of the L-lactate dehydrogenase (LDH) catalytic cycle confirm that the reaction is primarily controlled by the transfer of a hydride ion from the NADH cofactor to pyruvate. researchgate.net

| Guanidine Species | Role | Reaction / Process | Mechanism Highlight | Reference |

|---|---|---|---|---|

| 1,1,3,3-tetramethylguanidine lactate | Catalyst & Solvent | Synthesis of 6-aminouracils | Acts as a recyclable medium and catalyst for cyclization. | ekb.eg |

| Iron(II)/Zinc(II)-Guanidine Complexes | Catalyst | Ring-opening polymerization of lactide | Functions as a single-site coordination-insertion catalyst. | rsc.org |

| Iron(II)-Guanidine Complexes | Catalyst | Depolymerization of Polylactide (PLA) | Catalyzes alcoholysis of PLA to methyl lactate. | rsc.org |

| Guanidinium Thiocyanate | Inhibitor | Lactate Dehydrogenase (LD) activity | Irreversibly inactivates LD isoenzymes through competitive/noncompetitive inhibition. | nih.gov |

Ligand Binding and Receptor Interaction Studies in Model Systems

The interaction between a ligand, such as a guanidine derivative, and a biological receptor is a foundational concept in pharmacology and molecular biology. A receptor is a biological macromolecule that produces a measurable response upon binding to a drug or endogenous molecule. uobasrah.edu.iq These interactions are governed by the ligand's concentration and the binding energy between the ligand and the receptor. sfu.ca

Receptors are broadly classified into families, including ligand-gated ion channels, G protein-coupled receptors (GPCRs), enzyme-linked receptors, and intracellular receptors. uobasrah.edu.iq The specific interaction depends on the ligand's properties; hydrophilic ligands typically bind to cell-surface receptors, while hydrophobic ligands may cross the cell membrane to engage with intracellular targets. uobasrah.edu.iq

In cellular environments, receptor-ligand binding is a dynamic process influenced by the cell's physical properties. For instance, the binding of a membrane-anchored receptor to its ligand can be affected by the thermal fluctuations of the flexible cell membrane and the presence of the glycocalyx, a carbohydrate-rich layer on the cell surface. frontiersin.org

Detailed molecular studies provide insight into the specific determinants of these interactions. Research on the α2A-adrenoceptor, a type of GPCR, has used mutagenesis and computational docking to identify key amino acid residues within the receptor's structure that are critical for binding and activation. nih.gov Specific residues, such as Ser200, Cys201, and Ser204, located in a transmembrane domain, were found to form essential hydrogen bonds or hydrophobic interactions with catecholamine ligands, demonstrating the precise structural requirements for effective ligand-receptor engagement. nih.gov This level of specificity allows for the rational design of new molecules with tailored activities.

Structure-Activity Relationship Studies in Guanidine-Lactate Compounds

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity, providing a roadmap for designing more potent and selective compounds.

In the context of guanidine derivatives, SAR studies have yielded critical insights. For a series of tricyclic guanidine compounds designed as inhibitors of Plasmodium falciparum lactate dehydrogenase (PfLDH), molecular docking studies revealed that the activity was strongly correlated with specific structural features. frontiersin.orgresearchgate.net The presence of hydrophobic substituents on the compound's side chain was found to promote interaction with key hydrophobic residues (Gly27, Ala98, and Ile54) in the enzyme's binding pocket. frontiersin.org The research suggested that increasing the bulk of these substituents could enhance steric interactions and improve inhibitory activity. frontiersin.org

Another study examining guanidine alkyl derivatives and their effect on norepinephrine (B1679862) release demonstrated a clear SAR. nih.gov Guanidine, methyl guanidine, and N,N-dimethyl guanidine significantly enhanced neurotransmitter release, whereas N,N'-dimethyl guanidine and propyl guanidine were inactive. nih.gov This indicates that the pattern and type of substitution on the guanidine nitrogen atoms are crucial determinants of biological function, which was determined to be the augmentation of calcium influx through voltage-sensitive channels. nih.gov

SAR principles also apply to the catalytic applications of guanidine-lactate species. In the synthesis of novel pyrimidine (B1678525) derivatives using a guanidine lactate catalyst, the substitution pattern on an aromatic aldehyde reactant was shown to be significant. ekb.eg A para-hydroxy substituted aldehyde resulted in a product with a more ideal orientation within the target receptor pocket compared to a meta-substituted analogue, leading to higher predicted activity. ekb.eg These examples underscore the power of SAR in optimizing the function of guanidine-based compounds for therapeutic and catalytic purposes.

Environmental Transport and Transformation of N 3 Amidinoamino Propyl N Dodecylguanidine Lactic Acid Salt

Mobility and Distribution in Environmental Compartments

The movement and distribution of a chemical in the environment are largely determined by its physical and chemical properties, particularly its tendency to adhere to soil and sediment.

Dodecylguanidine (B90949) is expected to be immobile in soil. epa.govnih.gov This is due to its strong binding to soil particles. orst.edu The high partitioning coefficient (Kd values ranging from 2202 to 18,019 L/kg) indicates a high affinity for soil and sediment. epa.gov An estimated soil adsorption coefficient (Koc) of 100,000 further supports its immobility. orst.edunih.gov

Due to this strong adsorption, the potential for dodecylguanidine to leach into groundwater is considered limited. epa.govorst.eduherts.ac.uk Field studies have shown that it does not move down the soil profile. fao.org Therefore, contamination of groundwater through leaching is unlikely. orst.edu

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Partition Coefficient (Kd) | 2202 - 18,019 L/kg | High adsorption | epa.gov |

| Soil Adsorption Coefficient (Koc) | 100,000 (estimated) | Immobile | orst.edunih.gov |

Volatilization is not considered a significant route of dissipation for dodecylguanidine from environmental surfaces. epa.gov This is based on its low estimated vapor pressure of 1.5 x 10⁻⁷ torr. epa.gov As a salt, it is expected to exist primarily in a non-volatile, cationic form in moist soil and water. nih.gov

Sediment-Water Partitioning and Transport Dynamics

The movement and distribution of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt between water and sediment are significantly influenced by its chemical properties. As a cationic surfactant, the compound possesses a hydrophilic (water-attracting) guanidinium (B1211019) head and a lipophilic (fat-attracting) dodecyl tail. This amphiphilic nature dictates its tendency to accumulate at interfaces, such as the boundary between water and sediment particles.

The positive charge of the guanidinium groups in N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt is expected to lead to strong electrostatic interactions with negatively charged components of sediment, such as clay minerals and organic matter. This strong sorption would result in a high affinity for the sediment phase, limiting its mobility in the water column. The transport of this compound in aquatic systems is therefore likely to be predominantly associated with the movement of suspended sediment particles.

Table 1: Key Parameters in Sediment-Water Partitioning

| Parameter | Description | Expected Behavior for N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt |

| Sediment-Water Partition Coefficient (Kd) | Ratio of the chemical's concentration in sediment to its concentration in water at equilibrium. | Expected to be high due to strong adsorption. |

| Organic Carbon-Water Partition Coefficient (Koc) | Ratio of the chemical's concentration adsorbed to organic carbon in sediment to its concentration in water. | Expected to be high, indicating strong binding to organic matter. |

| Transport Mechanism | The primary mode of movement in the environment. | Predominantly through transport of sediment and suspended solids. |

Bioaccumulation Potential in Environmental Systems

The potential for a chemical to accumulate in living organisms, known as bioaccumulation, is a critical aspect of its environmental risk assessment. For N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt, its surfactant properties and ionic nature are key determinants of its bioaccumulation potential.

Octanol-Water Partitioning Behavior

The octanol-water partition coefficient (Kow, often expressed as log Kow or log P) is a widely used indicator of a chemical's potential to bioaccumulate. It measures the ratio of a chemical's concentration in octanol (a surrogate for fatty tissues) to its concentration in water. A higher log Kow value generally suggests a greater potential for bioaccumulation.

Direct experimental determination of the log Kow for surfactants like N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt is challenging due to their tendency to form emulsions and accumulate at the octanol-water interface, which can lead to unreliable results. However, data for a structurally similar compound, Dodine (dodecylguanidine acetate), can provide an estimate. Dodine has a reported log P value of 1.25. nih.gov This relatively low value suggests a moderate potential for partitioning into fatty tissues from water.

It is important to note that for ionic compounds, the partitioning behavior can be pH-dependent. The guanidinium groups of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt are likely to be protonated and positively charged under typical environmental pH conditions, which would increase its water solubility and potentially lower its octanol-water partitioning compared to a neutral molecule of similar size.

Table 2: Octanol-Water Partitioning Data for a Related Compound

| Compound | CAS Number | Log P | Indication for Bioaccumulation Potential |

| Dodine | 2439-10-3 | 1.25 nih.gov | Moderate |

Factors Influencing Bioconcentration in Aquatic and Terrestrial Models

Bioconcentration, the accumulation of a chemical in an organism directly from the surrounding water, is a key component of bioaccumulation. The bioconcentration factor (BCF) is the ratio of the chemical's concentration in an organism to its concentration in the water. For N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt, several factors beyond simple octanol-water partitioning influence its bioconcentration.

As a cationic surfactant, this compound can interact with the negatively charged surfaces of biological membranes, such as the gills of fish. This electrostatic attraction can facilitate its uptake from the water. The long dodecyl chain, being lipophilic, can then insert into the lipid bilayer of the cell membrane, further promoting its accumulation within the organism.

However, the bioconcentration of surfactants is a complex process. While uptake can be significant, many organisms possess mechanisms to metabolize and eliminate foreign compounds. The extent of biotransformation will play a crucial role in determining the ultimate BCF. For surfactants, it has been observed that biotransformation can be a dominant factor in their elimination from organisms.

In terrestrial systems, the strong adsorption of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt to soil and organic matter would reduce its bioavailability for uptake by plants and soil-dwelling organisms. Its mobility in soil is expected to be low, limiting its potential to leach into groundwater and be taken up by plant roots.

Table 3: Factors Influencing the Bioconcentration of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt

| Factor | Influence on Bioconcentration |

| Cationic Nature | Enhances adsorption to negatively charged biological surfaces, potentially increasing uptake. |

| Lipophilic Dodecyl Chain | Facilitates partitioning into lipid membranes, contributing to accumulation. |

| Biotransformation | Metabolic processes within organisms can break down the compound, leading to its elimination and reducing the BCF. |

| Adsorption to Soil/Sediment | Strong binding to soil and sediment particles reduces the concentration available for uptake by organisms in both aquatic and terrestrial environments. |

Theoretical and Computational Chemistry of N 3 Amidinoamino Propyl N Dodecylguanidine Lactic Acid Salt Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights into the behavior of electrons and are crucial for understanding the intrinsic properties of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comacs.org It is a widely used approach for calculating molecular properties due to its balance of accuracy and computational cost. mdpi.com For the N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt system, DFT can be applied to determine a variety of molecular properties.

DFT calculations would begin with the optimization of the molecular geometry of both the cation, N-(3-(amidinoamino)propyl)-N-dodecylguanidine, and the lactate (B86563) anion. This process finds the lowest energy conformation of the molecules. From the optimized structures, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Key molecular properties that can be determined using DFT include:

Electron Affinity and Ionization Potential: These properties indicate the ease with which the molecule can accept or lose an electron, respectively.

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, providing insight into the electrostatic potential and reactive sites. psu.edu

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. psu.edu

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. psu.edu

An illustrative data table of molecular properties that could be generated for the cationic component using DFT is presented below.

Table 1: Illustrative DFT-Calculated Molecular Properties of the N-(3-(amidinoamino)propyl)-N-dodecylguanidine Cation

| Property | Illustrative Value | Unit |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -1500 | Hartrees |

DFT and other quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For the N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt, the following spectroscopic data could be predicted:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR and Raman spectra. This is useful for identifying functional groups and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. psu.edu

Below is an example of a table that might be generated to compare predicted and experimental spectroscopic data.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| IR Peak (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹³C NMR (Guanidinium C) | 158 ppm | 157.5 ppm |

| ¹H NMR (Dodecyl CH₂) | 1.25 ppm | 1.26 ppm |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. science.gov This technique is particularly well-suited for investigating the behavior of large, flexible molecules like N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt in various environments.

The conformation and stability of the N-(3-(amidinoamino)propyl)-N-dodecylguanidine cation and its interaction with the lactate anion are expected to be significantly influenced by the solvent environment. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into how different solvents affect the compound's structure.

In a polar solvent like water, the hydrophilic guanidinium (B1211019) head would be well-solvated, while the hydrophobic dodecyl tail would likely adopt a more compact conformation to minimize its exposure to water. In a nonpolar solvent, the opposite would be expected, with the dodecyl chain extending and the polar head group potentially forming aggregates. MD simulations can quantify these conformational changes by calculating parameters such as the radius of gyration and end-to-end distance of the dodecyl chain.

Given its surfactant-like structure, with a polar headgroup and a long hydrophobic tail, N-(3-(amidinoamino)propyl)-N-dodecylguanidine is expected to interact strongly with interfaces, such as air-water interfaces and lipid bilayers. MD simulations are a powerful tool for studying these interactions at an atomic level. science.gov

Simulations could model the behavior of the compound at a model lipid bilayer, representing a cell membrane. These simulations could reveal:

The partitioning of the molecule between the aqueous phase and the membrane.

The orientation and depth of insertion of the dodecyl tail into the hydrophobic core of the bilayer.

The interactions between the guanidinium headgroup and the lipid headgroups.

The effect of the compound on membrane properties, such as thickness, fluidity, and area per lipid.

An illustrative table summarizing potential findings from MD simulations is provided below.

Table 3: Illustrative MD Simulation Parameters for Interaction with a POPC Bilayer

| Simulation Parameter | Illustrative Finding |

|---|---|

| Free Energy of Partitioning | -15 kcal/mol |

| Insertion Depth of Dodecyl Tail | 10 Å from bilayer center |

| Average Number of H-bonds with Lipid Headgroups | 3 |

| Change in Membrane Thickness | +1.5 Å |

| Change in Area per Lipid | +2 Ų |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. psu.edud-nb.info These models are valuable for predicting the environmental impact of chemicals when experimental data is scarce.

For N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt, QSPR models could be used to estimate key environmental fate parameters, including:

Octanol-Water Partition Coefficient (log Kow): This parameter is a key indicator of a chemical's potential for bioaccumulation.

Water Solubility: This determines the concentration of the chemical that can be dissolved in water and thus its mobility in aquatic environments.

Biodegradability: QSPR models can predict the likelihood of a chemical being broken down by microorganisms in the environment.

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil and sediment.

These models are typically built using a large dataset of compounds with known properties and are validated to ensure their predictive accuracy. d-nb.info

An illustrative table of QSPR-predicted environmental fate parameters is shown below.

Table 4: Illustrative QSPR-Predicted Environmental Fate Parameters

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| log Kow | 3.8 | Indicates potential for bioaccumulation |

| Water Solubility | 50 mg/L | Moderate solubility in water |

| Biodegradation Probability | 0.4 | Moderate potential for biodegradation |

| log Koc | 3.2 | Strong adsorption to soil and sediment |

Reaction Pathway Analysis and Transition State Characterization

The computational investigation into the reaction mechanisms of the N-(3-(amidinoamino)propyl)-N-dodecylguanidine cation, in the presence of a lactate anion, would provide fundamental insights into its chemical behavior. Such an analysis is crucial for understanding its stability, reactivity, and potential interactions in various chemical environments. The primary methodologies for this type of investigation are rooted in quantum chemistry, particularly Density Functional Theory (DFT).

Reaction pathway analysis for the N-(3-(amidinoamino)propyl)-N-dodecylguanidine system would involve the computational modeling of potential chemical transformations. Guanidinium groups are known for their strong basicity and their ability to act as hydrogen bond donors, which dictates their reactivity. mdpi.comresearchgate.net For a molecule with two guanidine-type functionalities, several reaction pathways could be explored.

A key area of investigation would be the protonation and deprotonation equilibria. The presence of multiple basic nitrogen atoms in the N-(3-(amidinoamino)propyl)-N-dodecylguanidine cation leads to the possibility of various tautomeric and protomeric forms. mdpi.com Computational studies, likely employing DFT methods such as B3LYP or M06-2X, would be used to calculate the relative energies of these different forms to determine the most stable species under various conditions. mdpi.com

Another significant pathway for analysis would be the molecule's role in catalytic cycles, such as aza-Michael additions or other nucleophilic reactions. mdpi.com The guanidinium moieties can activate substrates through hydrogen bonding. researchgate.net A computational study would map out the potential energy surface of such a reaction, identifying the reactants, intermediates, transition states, and products. The influence of the lactate counter-ion on the reaction pathway would be a critical aspect of the investigation, as ion pairing can significantly affect the energetics of the reaction. rsc.org

For instance, in a hypothetical intramolecular cyclization, the terminal amino group could potentially react with one of the guanidinium carbons. The reaction pathway analysis would calculate the energy changes along this reaction coordinate. The findings from such an analysis could be presented in a data table, illustrating the relative stabilities of the key species involved.

Illustrative Data Table 1: Calculated Relative Gibbs Free Energies for a Hypothetical Intramolecular Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | Linear N-(3-(amidinoamino)propyl)-N-dodecylguanidine | 0.00 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Covalently-bonded cyclic intermediate | -5.2 |

| TS2 | Second Transition State for rearrangement | +15.8 |

| Product | Final cyclic product | -12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how results from a computational study would be presented.

A crucial component of reaction pathway analysis is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the rate of the reaction.

Computationally, locating a transition state involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. Once a candidate structure for a transition state is found, its identity is confirmed through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. mdpi.com

The characterization of a transition state would include:

Geometric Parameters: The bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes.

Activation Energy: The energy difference between the transition state and the reactants, which is a key determinant of the reaction kinetics.

Imaginary Frequency: The value of the single imaginary frequency, confirming the structure as a true transition state.

Intrinsic Reaction Coordinate (IRC) calculations would then be performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactant and product, verifying that the located TS is indeed for the reaction of interest. academie-sciences.fr

Illustrative Data Table 2: Characterization of a Hypothetical Transition State (TS1)

| Parameter | Value |

| Activation Energy (kcal/mol) | +25.5 |

| Imaginary Frequency (cm⁻¹) | -450.2i |

| Key Bond Distances (Å) | C1-N4: 1.85, N4-H2: 1.25 |

| Key Bond Angles (°) | C1-N4-C5: 105.3 |

Note: The data in this table is hypothetical and for illustrative purposes only. It exemplifies the typical parameters reported for a computationally characterized transition state.

Research Applications and Emerging Potentials of N 3 Amidinoamino Propyl N Dodecylguanidine Lactic Acid Salt Formulations

Material Science Research

The distinct molecular architecture of guanidinium (B1211019) salts, featuring both a lipophilic alkyl chain and a charged, hydrophilic headgroup, positions them as compelling subjects in material science, particularly in the study of surface activity and catalysis.

Investigations into Surfactant and Emulsifying Properties

Guanidinium compounds are recognized for their surfactant properties. The guanidinium headgroup, due to its ability to form strong, multi-point hydrogen bonds and its delocalized positive charge, drives unique self-assembly behaviors in aqueous solutions. researchgate.netacs.org Research into guanidinium-based surfactants has demonstrated their capacity to form various aggregates, such as micelles and vesicles, which are fundamental to their emulsifying capabilities. acs.org

The unique self-assembly characteristics of the guanidinium headgroup can be exploited to direct the formation of nanostructured materials. acs.orgnih.gov For instance, guanidinium-based surfactants with polymerizable units have been used as multifunctional molecules that act as structure-directing agents for the synthesis of mesoporous silica (B1680970) with diverse morphologies like spheres, disks, and fibers. acs.orgnih.gov This suggests that N-(3-(amidinoamino)propyl)-N-dodecylguanidine lactic acid salt, with its dodecyl tail and guanidine (B92328) functionalities, could be investigated for similar roles in templating porous materials or stabilizing emulsions. The introduction of a guanidine group into a surfactant molecule has been found to enhance its tendency for self-assembly compared to more common cationic surfactants, an effect attributed to the potential for hydrogen bonding between the guanidine groups. researchgate.net

Catalytic Applications in Polymerization Science, including Lactide Ring-Opening Polymerization

The field of polymer chemistry has seen significant exploration of guanidine derivatives as powerful catalysts for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters like lactide. ineosopen.org Polylactide (PLA) is a leading biodegradable and bio-based polymer, and its synthesis via ROP is a critical industrial process. rsc.orgresearchgate.net

Guanidine compounds, both as organocatalysts and as ligands in metal complexes (e.g., with zinc or iron), have proven to be highly efficient for lactide ROP. rsc.orgresearchgate.netrsc.org They can operate under industrially relevant conditions, such as in bulk melt at high temperatures, and have shown a high degree of robustness. researchgate.net Some iron-guanidine complexes have exhibited propagation rate constants an order of magnitude higher than the conventional tin(II) octoate catalyst. rsc.org The catalytic mechanism often involves the guanidine base activating an initiator molecule (like an alcohol) or the monomer itself, facilitating the nucleophilic attack that initiates polymerization. beilstein-journals.org

Given the catalytic activity of other guanidines, N-(3-(amidinoamino)propyl)-N-dodecylguanidine lactic acid salt is a candidate for investigation as either a catalyst or co-catalyst in lactide ROP. Its structural features could influence solubility in the monomer melt and the stereochemistry of the resulting polymer.

Advanced Organic Synthesis and Catalysis Research

Beyond polymerization, the strong basicity and unique coordination properties of guanidines make them valuable in broader synthetic and catalytic research.

Use as a Catalyst or Co-Catalyst in Chemical Transformations

Guanidines are classified as strong, non-nucleophilic organic bases and are often utilized in reactions where proton abstraction is a key step. ineosopen.org Chiral guanidine derivatives have been successfully employed as organocatalysts in a variety of stereoselective reactions, including Michael additions and Henry reactions. ineosopen.org

In the context of lactide polymerization, guanidine-metal complexes have demonstrated exceptional activity. Zinc and iron complexes with N,N and N,O donor guanidine ligands are particularly noteworthy. rsc.orgrsc.org These catalysts are not only active but also robust against impurities and high temperatures, making them suitable for industrial applications. researchgate.net The specific structure of the guanidine ligand can be tuned to modify the catalyst's activity and the properties of the resulting polymer. rsc.org Therefore, N-(3-(amidinoamino)propyl)-N-dodecylguanidine could serve as a ligand for creating novel metal-based catalysts for various chemical transformations.

| Catalyst System | Monomer | Conditions | Key Findings | Reference |

| Iron(II) Guanidine Complexes | L-lactide | 150 °C, Bulk | High polymerization rates, surpassing tin(II) octoate; robust performance. | rsc.org |

| Zinc Guanidine Complexes | rac-lactide | 150 °C, Bulk | Effective polymerization of unpurified lactide; molecular weight control. | rsc.org |

| TBD (organo-guanidine) | rac-lactide | Room Temp | Powerful organocatalyst for ROP. | beilstein-journals.org |

Precursor Development for Novel Functional Guanidine-Lactate Materials

The combination of a guanidine cation and a lactate (B86563) anion in a single compound opens avenues for creating new functional materials. The lactate component itself is not inert; potassium lactate, for example, has been identified as a key intermediate in the catalytic dehydration of lactic acid to acrylic acid. nih.gov This suggests that the lactate portion of the molecule could participate in or influence catalytic cycles.

Furthermore, guanidinium-based surfactants containing polymerizable groups have been used to synthesize nanostructured conducting polymers and carbon materials. acs.orgnih.gov The guanidinium headgroups direct the mesostructure, while the polymerizable component can be transformed into a functional material within this template. By analogy, N-(3-(amidinoamino)propyl)-N-dodecylguanidine lactic acid salt could be a precursor for materials where the guanidinium groups provide structural direction or antimicrobial properties, and the dodecyl chains provide hydrophobicity, creating functionalized surfaces or particles.

Fundamental Biochemical and Biotechnological Research Tools

The guanidinium group is a well-known pharmacophore and functional group in biomolecules, imparting properties that are useful in biochemical research. Polymers containing guanidinium side chains are extensively studied for their antimicrobial activity. mdpi.commdpi.com Their cationic nature facilitates strong electrostatic interaction with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. mdpi.com This mechanism is thought to be less prone to developing resistance compared to other biocides. mdpi.com

Guanidine-based polymers like polyhexamethylene guanidine (PHMG) are highly water-soluble and effective against a broad spectrum of bacteria. mdpi.com The presence of the dodecylguanidine (B90949) structure in EINECS 276-425-2 is particularly relevant, as dodecylguanidine itself is a known antifungal agent. nih.gov Therefore, this compound and materials derived from it could be investigated as antimicrobial agents for applications such as rendering surfaces of materials like cellulose-based products antimicrobial. mdpi.com

| Compound/Polymer Class | Key Feature | Mechanism/Application | Reference |

| Guanidine-based polymers | Cationic guanidinium groups | Electrostatic interaction with and disruption of bacterial cell membranes. | mdpi.com |

| Dodecylguanidine | Dodecyl chain + guanidine group | Antifungal agrochemical. | nih.gov |

| Polypentamethylene guanidine sulphate (PPGS) | Bio-based guanidine polymer | Antibacterial agent for modifying polyamide fibres. | mdpi.com |

Research on N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt (this compound) Remains Limited in Publicly Available Scientific Literature

Despite a comprehensive search for scientific literature and data, detailed research findings on the specific chemical compound N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt, identified by the Einecs number 276-425-2, are not extensively available in the public domain. Consequently, a thorough, evidence-based article focusing on its specific research applications and emerging potentials, as outlined in the user's request, cannot be generated at this time.

The requested article structure, focusing on:

Investigations into Molecular Recognition and Binding with Biomolecules

requires specific experimental data and detailed research findings that are not present in accessible scientific databases, peer-reviewed journals, or patent literature for this particular compound.

While general information exists for structurally related compounds, such as dodecylguanidine and other guanidinium-based antimicrobial agents, directly extrapolating these findings to N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt without specific studies on the compound itself would not meet the standard of scientific accuracy. Research on analogous compounds suggests that the antimicrobial activity of such molecules generally stems from the interaction of the positively charged guanidinium head group with the negatively charged components of microbial cell membranes, leading to membrane disruption. The hydrophobic dodecyl tail is also understood to play a critical role in this process.

However, without dedicated research on this compound, it is not possible to provide specific details on its membrane permeabilization mechanisms, in vitro antimicrobial action, or its molecular interactions with biomolecules.

Therefore, the generation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt is not feasible based on the currently available information.

Future Research Trajectories in N 3 Amidinoamino Propyl N Dodecylguanidine Lactic Acid Salt Science

Integration of Experimental and Advanced Computational Methodologies

Future investigations into Einecs 276-425-2 will increasingly rely on the synergy between experimental data and advanced computational modeling. While experimental techniques provide tangible data on molecular structure and behavior, computational methods can offer predictive insights and detailed mechanistic interpretations that are often difficult to obtain through experimentation alone.

A primary focus will be the use of single-crystal X-ray and neutron diffraction to determine the precise three-dimensional structure of the guanidinium-lactate ion pair. This experimental data will be foundational for building accurate models for computational simulations. Theoretical simulations, such as Density Functional Theory (DFT) and molecular dynamics (MD), can then be employed to explore the compound's electronic structure, conformational flexibility, and interaction with solvent molecules. For instance, MD simulations can predict how the dodecyl chain and the polar guanidinium (B1211019) head orient themselves in different environments, such as at an oil-water interface or near a biological membrane. This integration was successfully demonstrated in the study of tetramethylguanidine lactate (B86563) in perovskite solar cells, where theoretical simulations confirmed the strong interactions responsible for improved device stability. acs.org

This combined approach will be crucial for understanding structure-property relationships. By correlating experimentally observed properties (e.g., antimicrobial efficacy, surface activity) with computationally derived parameters (e.g., molecular electrostatic potential, hydrogen bonding capabilities), researchers can develop predictive models to guide the design of new derivatives with enhanced performance.

Table 1: Synergistic Experimental and Computational Techniques

| Experimental Technique | Computational Method | Combined Research Goal |

|---|---|---|

| X-ray/Neutron Diffraction | Density Functional Theory (DFT) | Elucidate precise 3D structure and electronic properties of the ion pair. |

| NMR Spectroscopy | Molecular Dynamics (MD) | Investigate conformational dynamics and solvent interactions in solution. |

| Surface Tensiometry | Coarse-Grained Simulations | Model and predict surfactant behavior and self-assembly into micelles or bilayers. |

| Calorimetry (ITC/DSC) | Quantum Mechanics/Molecular Mechanics (QM/MM) | Understand the thermodynamics and mechanisms of binding to biological targets. |

Development of Novel Analytical Techniques for Environmental and Mechanistic Studies

The increasing use of complex guanidine-based compounds necessitates the development of more sophisticated analytical methods for their detection and quantification, particularly in environmental and biological matrices. Current methods for analyzing guanidino compounds often rely on chromatographic techniques like HPLC and GC, frequently requiring pre- or post-column derivatization to enhance sensitivity and selectivity. oup.comresearchgate.net

Future research should focus on developing direct-analysis techniques that minimize sample preparation and eliminate the need for derivatization. High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC) holds significant promise. These methods can provide the high sensitivity and mass accuracy needed to identify and quantify this compound and its potential degradation products in complex samples. A straightforward HPLC-UV method has been developed for the simple guanidine (B92328) molecule without derivatization, suggesting that direct methods for more complex derivatives are feasible. mtc-usa.com

Furthermore, new sensor technologies could offer real-time monitoring capabilities. The unique ability of the guanidinium group to form strong, specific hydrogen bonds with anions like carboxylates and phosphates could be exploited to design electrochemical or optical sensors. sci-hub.se Such sensors would be invaluable for in-situ environmental monitoring or for studying the kinetics of the compound's interaction with biological systems.

Rational Design and Synthesis of Derivatives with Tailored Academic Utility

The core structure of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt offers a versatile scaffold for the rational design and synthesis of new derivatives with highly specific functions for academic research. By systematically modifying the alkyl chain length, the guanidine core, or the counter-ion, researchers can fine-tune the molecule's properties, such as its hydrophobicity, basicity, and molecular recognition capabilities. sci-hub.seineosopen.org

For example, attaching fluorescent probes to the molecule could create tools for studying biological membranes or for visualizing the compound's uptake and localization within cells. The synthesis of derivatives with varying alkyl chain lengths (e.g., C8 to C18) would allow for a systematic investigation of how hydrophobicity influences antimicrobial activity or surfactant properties. Several synthetic pathways for producing guanidine derivatives are known, including the reaction of amines with isothiouronium salts or the use of guanidinylating reagents like N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, which can be adapted for these purposes. wikipedia.orgchemrxiv.org

Another promising avenue is the development of "smart" derivatives that respond to specific environmental stimuli, such as pH or light. Incorporating photo-switchable moieties could allow for external control over the compound's activity, opening up applications in targeted delivery systems or advanced materials. The ultimate goal of this research trajectory is to move beyond general-purpose compounds and create a library of specialized molecules that can be used as precise tools to probe complex chemical and biological questions.

Exploration of Sustainable Production and Application Pathways

As with all chemical manufacturing, future research must prioritize the development of sustainable production routes for this compound and its derivatives. This involves a holistic approach that considers the entire lifecycle of the compound, from raw material sourcing to end-of-life disposal. Research should focus on replacing traditional synthesis methods with greener alternatives. microbe-investigations.comnih.gov This could include the use of renewable starting materials, biocatalysis, and environmentally benign solvents. Patents for related compounds like dodecylguanidine (B90949) acetate (B1210297) often start from basic materials like urea (B33335) or guanidine hydrochloride, providing a basis for developing greener processes. google.comgoogle.com

Table 2: Green Chemistry Principles for Guanidine Salt Production

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| Use of Renewable Feedstocks | Investigating bio-derived sources for the dodecyl amine and lactic acid components. |

| Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. encyclopedia.pub |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids. |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry syntheses to reduce reaction times and energy consumption. |

| Design for Degradation | Designing derivatives that are effective for their intended purpose but readily biodegrade in the environment. |

In terms of applications, the inherent biocidal properties of many guanidinium compounds suggest their use in areas where sustainability is key. ineosopen.org Future research should explore their potential as "green biocides" for protecting materials or in water treatment systems, where biodegradability and low toxicity to non-target organisms are crucial. nih.govmst.dk The targeted and appropriate use of such biocides is considered a key component of sustainable hygiene and infection control, helping to preserve materials and prevent disease. ifh-homehygiene.orgoup.com By focusing on sustainable production and application, the scientific community can ensure that the benefits of these powerful molecules are realized without imposing a negative impact on the environment.

Interdisciplinary Research Initiatives in Guanidine-Lactate Chemistry and Its Interface with Materials Science and Biochemistry

The unique combination of a polycationic, hydrogen-bonding guanidinium headgroup and a lactate counter-ion positions this compound at the intersection of several scientific disciplines. Future breakthroughs will likely emerge from interdisciplinary collaborations between chemists, materials scientists, and biochemists.

In materials science , the guanidinium group is known for its ability to stabilize various metal centers and its potential use in catalysis and the formation of novel polymers. encyclopedia.pubresearchgate.net The lactate anion is a key component in biodegradable polymers like polylactic acid (PLA). Research could explore the use of N-(3-(amidinoamino)propyl)-N-dodecylguanidine Lactic Acid Salt as a catalytic initiator for the ring-opening polymerization of lactide, potentially creating functionalized, biodegradable materials with inherent antimicrobial properties. google.com Its surfactant nature could also be exploited to template the formation of porous materials or to stabilize nanoparticle dispersions. The recent use of a guanidine lactate ionic liquid to improve the efficiency and stability of perovskite solar cells highlights the significant potential in advanced materials. acs.org

In biochemistry , the guanidinium moiety is famously found in the side chain of the amino acid arginine, where it plays a critical role in protein structure and enzyme function through its ability to form strong hydrogen bonds with carboxylates and phosphates. wikipedia.orgresearchgate.net Future research could investigate this compound as a molecular probe to study protein-ligand interactions or as an inhibitor for enzymes that recognize arginine. Its interaction with nucleic acids, driven by electrostatic attraction to the phosphate (B84403) backbone, could also be explored for applications in gene delivery or as a novel antimicrobial agent that targets DNA or RNA.